4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (molecular formula: C₆H₇ClN₂O; molecular weight: 158.59 g/mol) is a pyrazole-based aldehyde derivative characterized by a chlorine atom at position 4, methyl groups at positions 1 and 3, and a formyl group at position 5 . It is synthesized via the Vilsmeier-Haack reaction, a method widely employed for introducing aldehyde functionalities into aromatic systems . High purity (>98%) and stability under controlled storage conditions (-20°C to -80°C) make it a reliable reagent for exploratory synthesis .
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPCHJPARKYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one Using Vilsmeier-Haack Reagent
- The compound can be synthesized via a Vilsmeier-Haack type formylation reaction.
- A cold solution of N,N-dimethylformamide (DMF) is treated dropwise with phosphoryl trichloride (POCl3) at 0 °C (273 K).
- After stirring, 1,3-dimethyl-1H-pyrazol-5(4H)-one is added, and the mixture is heated to 90 °C (363 K) for 4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled, neutralized with sodium hydroxide, and extracted with ethyl acetate.
- The organic layer is dried, solvent removed under reduced pressure, and the residue recrystallized from ethyl acetate/petroleum ether to yield the target aldehyde as colorless crystals.
Reaction Conditions and Yields:
| Reagent | Amount (mmol) | Temperature (K) | Time | Notes |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 60 | 273 | - | Initial cold solution |
| Phosphoryl trichloride (POCl3) | 90 | 273 | 20 min | Added dropwise to DMF |
| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | 30 | 363 | 4 hours | Added after POCl3/DMF mixture |
- The formylation proceeds smoothly under these conditions.
- The product crystallizes with normal bond lengths and angles consistent with pyrazole derivatives.
- Weak intermolecular interactions such as C—H···O and short Cl···N contacts are observed in the crystal structure, indicating molecular stability.
Reference: This method is described in detail in a 2011 research article with crystallographic data supporting the compound’s structure.
Chlorination and Esterification Routes (Related Pyrazole Derivatives)
While direct preparation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is best achieved via formylation of the pyrazol-5-one, related synthetic strategies for 4-chloro substituted pyrazole esters provide insight into chlorination and oxidation steps that might be adapted.
Key Steps from Related Patent Methods:
- Starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester, methylation is performed using potassium carbonate and dimethyl carbonate in diethylene glycol dimethyl ether at 100–120 °C.
- The resulting 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester undergoes chlorination by controlled addition of hydrogen peroxide to a mixture of hydrochloric acid and dichloroethane at 20–30 °C.
- The chlorination reaction is followed by incubation at elevated temperatures (50–70 °C) to complete the formation of 4-chloro substituted pyrazole esters.
- Purification involves washing with sodium sulfite, sodium carbonate, and drying over anhydrous sodium sulfate.
Reaction Parameters (Example):
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Methylation | Potassium carbonate, dimethyl carbonate, solvent | 100–120 | 8–10 hours | Nitrogen atmosphere |
| Chlorination | HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–30 (add dropwise), then 50–70 | 1–2 h (addition), 5–7 h (incubation) | Controlled dropwise addition |
| Work-up | Washing and drying | Ambient | - | Removal of impurities |
Note: Although this method is for ethyl ester derivatives, the chlorination step involving hydrogen peroxide and hydrochloric acid under controlled temperature conditions could be adapted for 4-chloro substitution on pyrazole aldehydes.
Reference: Patent CN106187894A describes these methods in detail.
Fluorination and Halogenation of Pyrazole Aldehydes (Related Processes)
Preparations of halogenated pyrazole aldehydes, including 5-fluoro and 5-chloro derivatives, often involve selective halogenation of pyrazole intermediates or conversion of carboxylic acid derivatives to aldehydes and acyl chlorides.
- Use of fluorinating agents in molar ratios of 0.8 to 1.8 per mole of pyrazole aldehyde for selective halogenation.
- The process involves careful control of reagent stoichiometry to avoid over-halogenation.
- The halogenated pyrazolecarbonyl chlorides produced are valuable intermediates for fungicide synthesis.
Implication for this compound:
- Similar halogenation strategies could be employed for chlorination at the 4-position.
- The reaction conditions require optimization to maintain aldehyde functionality while introducing the chloro substituent.
Reference: US Patent US8765971 describes these processes for fluoro- and chloro-substituted pyrazole aldehydes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
Biology
The compound has been investigated for its potential biological activities. It is utilized in the development of bioactive molecules that may exhibit therapeutic effects. For instance, derivatives of pyrazole have shown promise in anti-inflammatory and analgesic activities comparable to standard drugs like diclofenac sodium .
Medicine
Research is ongoing to explore the pharmacological potential of this compound as a pharmacophore in drug design. Studies indicate that it can interact with various molecular targets due to its aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules .
This compound exhibits several biological activities:
- Anti-inflammatory : Compounds derived from this pyrazole have been tested for their ability to inhibit inflammation in various models, showing significant efficacy compared to standard treatments .
- Antiviral : Some derivatives have demonstrated antiviral properties against viruses such as hepatitis A and herpes simplex virus type 1 .
- Antimicrobial : Studies have shown that certain pyrazole derivatives possess antimicrobial activity against a range of bacterial strains .
Case Study 1: Anti-inflammatory Activity
A study conducted by Nagarapu et al. synthesized a series of pyrazole derivatives based on this compound and evaluated their anti-inflammatory effects using carrageenan-induced rat paw edema models. Several compounds exhibited significant reduction in inflammation compared to ibuprofen .
Case Study 2: Antiviral Efficacy
Research by el-Sabbagh et al. focused on synthesizing 4,5-disubstituted pyrazole derivatives from this compound. The study found that certain derivatives showed potent antiviral activity against a broad spectrum of viruses in cell culture assays .
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Modifications
Pyrazole derivatives are tailored by modifying substituents at positions 1, 3, 4, and 5, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:
Impact of Substituents on Properties and Bioactivity
Positional Isomerism : The structural isomer 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (aldehyde at position 4, chloro at position 5) exhibits distinct electronic properties compared to the target compound due to altered resonance and steric effects .
Fluorinated Derivatives : Introducing a 2-fluoroethyl group at position 1 (e.g., 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde) enhances lipophilicity and metabolic stability, making it favorable for drug design .
Aryl vs.
Electron-Withdrawing Groups : The trifluoromethyl group in 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde alters electron density, enhancing reactivity in agrochemical applications .
Functional Group Interconversion : Carboxamide derivatives (e.g., compounds in ) exhibit higher melting points (133–183°C) and yields (62–71%) compared to aldehydes, suggesting superior crystallinity and synthetic efficiency .
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrazole ring with a chloro and an aldehyde functional group. The synthesis typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate, followed by further reactions to yield the target compound. The general synthetic route can be summarized as follows:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-chloro-3-methylpyrazole + ethyl bromoacetate | Base | 4-chloro-3-ethyl-1-methylpyrazole |
| 2 | 4-chloro-3-ethyl-1-methylpyrazole + formic acid | Heat | This compound |
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant anticancer activities. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
Case Study:
In a recent study, several pyrazole derivatives were screened for cytotoxicity. Among them, certain compounds demonstrated selective growth inhibition against cancer cells while sparing non-cancerous cells, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
Similar pyrazole compounds have been reported to possess antimicrobial properties. They have shown effectiveness against various pathogens, including those responsible for leishmaniasis and malaria. The mechanism involves interaction with specific molecular targets in microbial cells.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, some derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules due to the presence of the aldehyde group. This interaction can lead to modifications in protein structure and function, influencing various cellular processes.
Molecular Interaction:
Molecular docking studies suggest that this compound can fit well into active sites of target proteins, facilitating its role as a pharmacophore in drug design.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) |
|---|---|---|
| This compound | Varies by derivative | Varies by derivative |
| Pazopanib | ~0.9 μM | N/A |
| Ruxolitinib | ~0.5 μM | N/A |
Q & A
Q. What is the optimal synthetic route for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of the corresponding pyrazole precursor. For example:
- Step 1 : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group.
- Step 2 : Chlorination at the 4-position using reagents like SOCl₂ or PCl₅. Key conditions include maintaining anhydrous conditions and temperatures between 0–5°C during formylation to avoid side reactions. Yields range from 60–85%, depending on substituents and reaction optimization .
Q. How is the compound characterized after synthesis?
Structural characterization employs:
- X-ray crystallography : Single-crystal diffraction data collected at 298 K (Mo-Kα radiation, λ = 0.71073 Å) resolves the molecular geometry, including bond lengths and angles. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
- Spectroscopic methods : IR confirms the aldehyde C=O stretch (~1680 cm⁻¹), while ¹H NMR shows characteristic peaks for methyl groups (δ 2.1–2.5 ppm) and the aldehyde proton (δ 9.8–10.2 ppm) .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods to avoid inhalation of vapors/dust.
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Store in a dry, cool environment (<25°C) away from oxidizing agents.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when varying substituents?
Discrepancies in yields often arise from steric or electronic effects of substituents. For example:
- Electron-donating groups (e.g., -OCH₃) on the aryl ring increase nucleophilic attack efficiency during formylation, improving yields.
- Bulky substituents hinder reagent access, requiring longer reaction times or higher temperatures. Experimental design should include control reactions with systematic substituent variations and kinetic studies (e.g., monitoring via TLC/HPLC) to identify rate-limiting steps .
Q. What computational methods support crystallographic data analysis?
- SHELX suite : SHELXL refines crystal structures using least-squares minimization against F² values, resolving disorder and thermal parameters. Hydrogen bonding networks are analyzed via PLATON .
- DFT calculations : Gaussian09 or similar software optimizes molecular geometries (B3LYP/6-31G* basis set), validating experimental bond angles and electrostatic potential maps .
Q. How does the aldehyde group participate in further derivatization?
The aldehyde moiety enables:
- Knoevenagel condensation : React with ethyl cyanoacetate (0°C, K₂CO₃ catalyst) to form α,β-unsaturated nitriles, useful in medicinal chemistry .
- Hydrazide formation : Condense with substituted hydrazides (e.g., 2/4-nitrobenzohydrazide) to generate Schiff bases with anticonvulsant activity . Monitor reaction progress via LC-MS and purify products via column chromatography (hexane/EtOAc).
Q. How are hydrogen bonding patterns analyzed in crystal structures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
